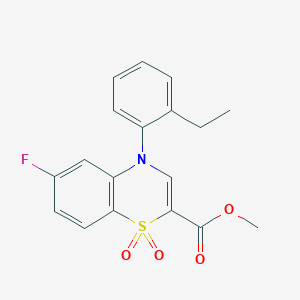

methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 2-ethylphenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. The 1,1-dioxide modification indicates sulfone groups at positions 1 and 1 of the benzothiazine ring.

Properties

IUPAC Name |

methyl 4-(2-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-12-6-4-5-7-14(12)20-11-17(18(21)24-2)25(22,23)16-9-8-13(19)10-15(16)20/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZWJXGFXLWITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazine ring.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Substitution with Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among benzothiazine derivatives include substituents at positions 4 and 6, which influence lipophilicity, solubility, and metabolic stability:

Key Observations:

- Fluorine vs.

- Aromatic Substituents: The 2-ethylphenyl group in the target compound offers moderate lipophilicity, whereas the benzodioxolyl group in ’s compound introduces additional oxygen atoms, which could enhance polarity and aqueous solubility.

Chromatographic and Analytical Behavior

- Response Factors: Electron-withdrawing groups (e.g., fluorine) typically enhance UV absorbance, improving detection sensitivity compared to bromine or methoxy groups.

Structural and Crystallographic Insights

The SHELX system () and WinGX suite () are critical tools for resolving crystal structures of benzothiazine derivatives. For example:

- Sulfone groups (1,1-dioxide) enhance molecular rigidity, which may improve thermal stability but complicate synthetic purification steps.

Pharmacological Implications and Limitations

While siponimod () demonstrates therapeutic relevance as an S1P receptor modulator, direct evidence for the target compound’s biological activity is absent in the provided materials. Structural analogs with fluorinated benzothiazines (e.g., ) are hypothesized to target CNS receptors due to their ability to cross the blood-brain barrier. However, the lack of in vivo or clinical data necessitates caution in extrapolating pharmacological effects.

Biological Activity

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a member of the benzothiazine family, known for its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzothiazine ring system characterized by a fused bicyclic structure that includes sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 361.39 g/mol. The presence of the fluorine atom and the ethyl group on the phenyl ring are critical for its biological properties.

Biological Activities

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : They may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

- Anticancer Effects : Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism by which this compound exerts its effects involves:

- Interaction with Enzymes : The compound may interact with specific enzymes like aldose reductase and COX, modulating their activity.

- Influence on Signaling Pathways : It can affect signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects in inflammatory diseases and cancer.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of benzothiazine showed significant cytotoxicity against various cancer cell lines. For instance, compounds similar to methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : In vivo studies indicated that the compound could reduce inflammation in animal models by inhibiting COX activity, leading to decreased prostaglandin synthesis.

- Antimicrobial Properties : Preliminary tests revealed that this compound has a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparative Biological Activity of Benzothiazine Derivatives

| Compound Name | Structure Features | Anticancer IC50 (µg/mL) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Ethyl group at position 4 | < 2.0 | Effective against E. coli |

| Methyl 4-(3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Methyl group instead of ethyl | < 3.0 | Moderate against S. aureus |

| Methyl 4-(3-nitrophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Nitro group addition | < 1.5 | High efficacy against P. aeruginosa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.